4-Nitrobenzofurazan

Descripción general

Descripción

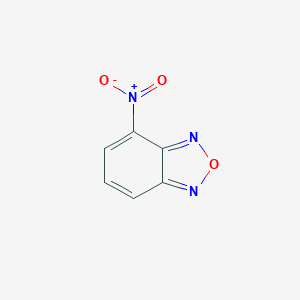

4-Nitrobenzofurazan is a neutral, electron-deficient heteroaromatic compound with a 10π electron system. It is known for its strong electron-withdrawing properties, making it a valuable electrophilic reagent in various chemical reactions.

Aplicaciones Científicas De Investigación

4-Nitrobenzofurazan has a wide range of scientific research applications, including:

Mecanismo De Acción

Target of Action

4-Nitrobenzofurazan (4-Nitro-2,1,3-benzoxadiazole) primarily targets DNAzymes , which are DNA molecules with catalytic activity . These DNAzymes adopt a G-quadruplex structure and form a complex with a molecule of hemin to exhibit peroxidase-mimicking activity .

Mode of Action

The compound interacts with its targets through a peroxidation reaction . The reaction is influenced by factors such as pH, H2O2 concentration, metal-cation type, and the concentration and type of surfactant . The initial reaction occurs at the 5-position to give an anionic σ-adduct .

Biochemical Pathways

The primary biochemical pathway affected by this compound involves the catalysis of the reaction between hydrogen peroxide and an organic substrate . This system can be successfully incorporated into new bioassays .

Result of Action

The result of this compound’s action is the generation of a fluorescent signal . This fluorescence can be used for the detection of a single-stranded DNA target . When coordinated with a fluorogenic reagent, the fluorescence signals can be further enhanced .

Action Environment

The action of this compound is influenced by environmental factors such as pH, H2O2 concentration, metal-cation type, and the concentration and type of surfactant . These factors can affect the fluorescence intensity and thus the efficacy of the compound .

Análisis Bioquímico

Biochemical Properties

4-Nitrobenzofurazan is known for its reactivity towards secondary cyclic amines, like pyrrolidine, piperidine, and morpholine, acting as nucleophile groups in SNAr reactions . The HOMO and LUMO energy levels of this compound, determined by Cyclic Voltammetry (CV) and DFT calculations, were used to evaluate the electrophilicity index .

Cellular Effects

When coordinated with this compound, the fluorescence signals of certain nanoparticles were enhanced directly and in the cellular environment as well . The fluorescent signals of these nanoparticles were studied after transferring them into the intracellular space of U2OS and HeLa cell lines .

Molecular Mechanism

The molecular mechanism of this compound involves the formation of anionic σ-adducts in its initial reaction . The reactions of hydroxide ions with this compound have been examined using 1H NMR and UV-visible spectroscopies .

Métodos De Preparación

Synthetic Routes and Reaction Conditions

4-Nitrobenzofurazan can be synthesized through several methods. One common approach involves the nitration of benzofurazan. The nitration process typically uses concentrated nitric acid and sulfuric acid as reagents. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzofurazan ring .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of large-scale nitration reactors. The process parameters, such as temperature, concentration of reagents, and reaction time, are optimized to achieve high yields and purity of the final product. The industrial production methods are designed to be efficient and cost-effective, ensuring a consistent supply of this compound for various applications .

Análisis De Reacciones Químicas

Types of Reactions

4-Nitrobenzofurazan undergoes several types of chemical reactions, including:

Nucleophilic Substitution Reactions: Due to its electron-deficient nature, this compound readily participates in nucleophilic substitution reactions.

Oxidation and Reduction Reactions: It can undergo oxidation to form various oxidized derivatives.

Electrophilic Aromatic Substitution: The compound can also participate in electrophilic aromatic substitution reactions, where electrophiles attack the aromatic ring.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as amines, thiols, and phenoxide ions are commonly used.

Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are employed to reduce the nitro group.

Major Products Formed

Nucleophilic Substitution: The major products are substituted benzofurazan derivatives, where the nucleophile replaces the nitro group.

Oxidation: Oxidized derivatives of this compound, such as nitroso or hydroxylated compounds.

Reduction: Amino derivatives of benzofurazan, where the nitro group is converted to an amino group.

Comparación Con Compuestos Similares

4-Nitrobenzofurazan can be compared with other similar compounds, such as:

4-Chloro-7-nitrobenzofurazan: This compound is also an electron-deficient heteroaromatic compound with strong electrophilic properties.

7-Methoxy-4-nitrobenzofurazan: Similar to this compound, this compound has strong electron-withdrawing properties and is used in various chemical reactions.

7-Phenoxy-4-nitrobenzofurazan: Another derivative with similar properties, used in organic synthesis and as a fluorescent probe.

The uniqueness of this compound lies in its specific reactivity and the range of applications it offers in different fields of research and industry.

Propiedades

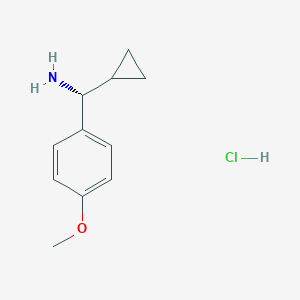

IUPAC Name |

4-nitro-2,1,3-benzoxadiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3N3O3/c10-9(11)5-3-1-2-4-6(5)8-12-7-4/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCVAGTPWBAZXAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NON=C2C(=C1)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70167538 | |

| Record name | 4-Nitrobenzofurazan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70167538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

16322-19-3 | |

| Record name | 4-Nitrobenzo-2-oxa-1,3-diazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=16322-19-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Nitrobenzofurazan | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016322193 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Nitrobenzofurazan | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=243136 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 4-Nitrobenzofurazan | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70167538 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Nitrobenzofurazan | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/L2GK95S4XU | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are the primary sites of nucleophilic attack on 4-Nitrobenzofurazan?

A: this compound is susceptible to nucleophilic attack, primarily at the 5- and 7- positions. The initial attack often leads to the formation of σ-adducts (Meisenheimer complexes). [, , , , , ]

Q2: How do substituents influence the reactivity of this compound?

A: The presence and nature of substituents on the benzofurazan ring significantly influence its reactivity. For instance, 7-amino substituents decrease the reactivity towards nucleophiles due to resonance stabilization of the parent molecule. [] Conversely, electron-withdrawing groups at the 4- and 6- positions enhance electrophilicity. []

Q3: How does this compound interact with thiols?

A: this compound derivatives, particularly 7-halogenated ones, undergo nucleophilic aromatic substitution (SNAr) reactions with thiophenols, leading to arylthiodehalogenation. This reaction exhibits auto-inhibition, suggesting competition between ionized and unionized thiophenol species for the reaction site. []

Q4: How does this compound interact with amines?

A: this compound reacts with various amines. For example, it reacts with secondary amines like morpholine, piperidine, and pyrrolidine, yielding SNAr products. The reaction kinetics are influenced by the amine's nucleophilicity and the benzofurazan's electrophilicity. [, ] Additionally, reaction with secondary amine hydrochloride salts can yield fluorescent derivatives, enabling analytical applications. [, ]

Q5: What is the significance of Boulton-Katritzky rearrangements in this compound reactions?

A: Boulton-Katritzky rearrangements are observed in some reactions of this compound and its derivatives, particularly with sulfite ions and during oxidative nucleophilic aromatic substitution. These rearrangements involve the migration of a substituent, influencing product distribution. [, ]

Q6: What is the molecular formula and weight of this compound?

A6: The molecular formula of this compound is C6H3N3O3, and its molecular weight is 165.11 g/mol.

Q7: What spectroscopic techniques are commonly used to characterize this compound and its derivatives?

A7: Several spectroscopic methods are employed to characterize this compound and its derivatives, including:

Q8: Are there any known stability concerns with this compound and its derivatives?

A: While many this compound derivatives are stable, some, particularly Meisenheimer complexes with certain counterions (e.g., potassium salts), can be explosive. []

Q9: How does the stability of this compound and its derivatives change under various conditions?

A: The stability of these compounds can be affected by factors like pH, temperature, solvent, and the presence of nucleophiles. For example, some σ-adducts are more stable in polar aprotic solvents like DMSO than in protic solvents like methanol. [, ]

Q10: Does this compound itself exhibit catalytic activity?

A10: Based on the provided research, this compound is primarily studied for its reactivity and as a chemical probe; inherent catalytic properties are not highlighted.

Q11: How is computational chemistry applied in this compound research?

A: Computational chemistry, particularly DFT calculations, helps elucidate the electronic properties, reactivity, and structure-activity relationships of this compound derivatives. []

Q12: Can QSAR models be developed for this compound derivatives?

A: Yes, QSAR models can be generated by correlating experimental data (e.g., reactivity, biological activity) with calculated molecular descriptors. This enables the prediction of properties for new derivatives. []

Q13: How do structural modifications impact the reactivity of this compound?

A: Substituents at various positions significantly modulate reactivity. Electron-withdrawing groups at the 4- and 6- positions enhance electrophilicity, while 7-amino substituents decrease it. [, , ]

Q14: How do structural changes affect the biological activity of this compound derivatives?

A: Biological activity is highly dependent on the substituent pattern. Studies on antileukemic and immunosuppressive properties show that specific substitutions at the 4- and 7- positions are crucial for activity. []

Q15: What strategies are employed to enhance the stability or solubility of this compound derivatives?

A15: While specific formulation strategies are not detailed in the provided research, general approaches like adjusting pH, using appropriate solvents, adding stabilizing agents, and forming complexes could be explored.

Q16: Are there specific SHE considerations for working with this compound and its derivatives?

A: Given the potential explosiveness of certain Meisenheimer complexes, handling these compounds requires caution. [] General laboratory safety protocols and appropriate personal protective equipment should be employed.

Q17: Has this compound or its derivatives shown efficacy in any biological models?

A: Yes, certain this compound derivatives exhibit antileukemic and immunosuppressive activities in vitro. [] Fluorescent derivatives have also shown potential as probes for studying biological processes, like P-glycoprotein activity. []

Q18: Are there known resistance mechanisms to the biological activities of this compound derivatives?

A18: Specific resistance mechanisms are not detailed in the provided research.

Q19: Are there any specific drug delivery strategies being explored for this compound derivatives?

A19: The provided research does not elaborate on specific drug delivery strategies for these compounds.

Q20: Have any biomarkers been identified for the activity or efficacy of this compound derivatives?

A20: The research does not provide information on specific biomarkers associated with these compounds.

Q21: What are the common analytical methods used to quantify this compound and its derivatives?

A21: Common analytical techniques include:

Q22: Is there information available on the environmental fate and effects of this compound and its derivatives?

A22: The provided research does not specifically address the environmental impact or degradation pathways of these compounds.

Q23: What factors affect the dissolution and solubility of this compound derivatives?

A23: While detailed studies are not presented, factors like pH, solvent polarity, temperature, and the presence of solubilizing agents can influence dissolution and solubility.

Q24: Are there examples of analytical method validation for quantifying this compound derivatives?

A: Yes, studies utilizing HPLC with fluorescence detection for the quantification of this compound derivatives in biological samples typically involve method validation to ensure accuracy, precision, and specificity. []

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(1S,2R,3S,4R)-3-(tert-butoxycarbonylamino)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B59093.png)